4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, imidazole, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Benzenesulfonyl Group Introduction: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Imidazole Group Introduction: The imidazole group can be introduced through a nucleophilic substitution reaction using an imidazole derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound’s properties make it suitable for use in various industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1,3-oxazol-5-amine: Similar structure but lacks the methyl group on the phenyl ring.
4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine: Similar structure but has the methyl group on the para position of the phenyl ring.
Uniqueness
The uniqueness of 4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine lies in its specific combination of functional groups and their positions. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-17-7-5-8-18(15-17)20-25-22(30(27,28)19-9-3-2-4-10-19)21(29-20)24-11-6-13-26-14-12-23-16-26/h2-5,7-10,12,14-16,24H,6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVQEZZWQXQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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